7-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride

Catalog No.
S2810761
CAS No.
1258400-12-2
M.F
C8H9BrClNO
M. Wt
250.52
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Bromo-2,3-dihydrobenzofuran-3-amine hydrochlorid...

CAS Number

1258400-12-2

Product Name

7-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride

IUPAC Name

7-bromo-2,3-dihydro-1-benzofuran-3-amine;hydrochloride

Molecular Formula

C8H9BrClNO

Molecular Weight

250.52

InChI

InChI=1S/C8H8BrNO.ClH/c9-6-3-1-2-5-7(10)4-11-8(5)6;/h1-3,7H,4,10H2;1H

InChI Key

IIJLGAROGPJXJC-UHFFFAOYSA-N

SMILES

C1C(C2=C(O1)C(=CC=C2)Br)N.Cl

Solubility

not available

7-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride is a chemical compound with the molecular formula C8H9BrClNOC_8H_9BrClNO and a molecular weight of approximately 250.52 g/mol. This compound features a bromine atom at the 7-position of the benzofuran ring, contributing to its unique chemical properties. It is classified under the category of amines and is often utilized in various pharmaceutical applications due to its biological activity and potential therapeutic benefits .

The chemical reactivity of 7-bromo-2,3-dihydrobenzofuran-3-amine hydrochloride can be explored through various reactions typical for amines and halogenated compounds. Notable reactions include:

  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles, which can modify its biological activity.
  • Acylation: The amine group can react with acyl chlorides to form amides, which may enhance its pharmacological properties.
  • Reduction: The compound can be reduced to yield corresponding amine derivatives, potentially altering its solubility and reactivity .

7-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride exhibits significant biological activities, particularly in the context of neuropharmacology. Studies suggest that it may interact with neurotransmitter systems, potentially influencing serotonin and dopamine pathways. This interaction could make it a candidate for further research into treatments for neurological disorders such as depression or anxiety . Additionally, its structure suggests potential anti-inflammatory and analgesic properties, although more research is needed to substantiate these claims.

The synthesis of 7-bromo-2,3-dihydrobenzofuran-3-amine hydrochloride typically involves several steps:

  • Formation of Benzofuran Derivative: A precursor compound is synthesized by cyclization reactions involving phenolic compounds and bromoalkenes.
  • Bromination: The benzofuran derivative is brominated at the 7-position using brominating agents like N-bromosuccinimide (NBS).
  • Amine Formation: The resulting bromo compound is then treated with ammonia or primary amines to introduce the amine functionality.
  • Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid, enhancing its solubility for pharmaceutical applications .

7-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride has several applications in medicinal chemistry and pharmacology:

  • Pharmaceutical Development: It serves as a lead compound for developing new drugs targeting neurological disorders.
  • Research Tool: Its unique structure allows it to be used in studies investigating receptor interactions and signaling pathways in biological systems.
  • Chemical Intermediate: The compound can act as an intermediate in synthesizing more complex organic molecules for various applications in drug discovery .

Research on interaction studies involving 7-bromo-2,3-dihydrobenzofuran-3-amine hydrochloride has indicated its potential to modulate biological pathways related to neurotransmission. For instance:

  • Serotonin Receptors: Preliminary studies suggest that this compound may act as a partial agonist or antagonist at specific serotonin receptors, which could influence mood and anxiety levels.
  • Dopaminergic Activity: There are indications that it may also affect dopaminergic signaling pathways, making it relevant for conditions like schizophrenia or Parkinson's disease .

Further studies are necessary to elucidate the precise mechanisms of action and therapeutic potential.

Several compounds share structural similarities with 7-bromo-2,3-dihydrobenzofuran-3-amine hydrochloride. Here are some notable examples:

Compound NameCAS NumberKey Features
7-Bromo-2,3-dihydrobenzofuran-3-amine1258400-12-2Parent compound; lacks hydrochloride salt
(R)-7-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride2703745-61-1Chiral variant; different stereochemistry
(S)-5-Bromo-2,3-dihydrobenzofuran-3-amine1228557-01-4Different position of bromine; altered activity
5-Bromo-2,3-dihydrobenzofuran-3-amine885280-79-5Lacks amine functionality; different properties
(R)-5-Bromo-2,3-dihydrobenzofuran-3-amines hydrochloride1414960-64-7Chiral variant; different position of bromine

The uniqueness of 7-bromo-2,3-dihydrobenzofuran-3-amino hydrochloride lies in its specific bromination pattern and the presence of the amine group at the 3-position on the benzofuran ring, which may confer distinct pharmacological properties compared to these similar compounds .

Molecular Architecture and IUPAC Nomenclature

The compound’s molecular architecture consists of a dihydrobenzofuran core, where a six-membered aromatic benzene ring is fused to a five-membered furan ring with two adjacent saturated carbons (positions 2 and 3). A bromine atom occupies the 7-position of the benzene ring, while a primary amine group is attached to the 3-position of the furan ring. The hydrochloride salt form arises from protonation of the amine group, enhancing solubility in polar solvents.

IUPAC Name: 7-bromo-2,3-dihydro-1-benzofuran-3-amine hydrochloride
Molecular Formula: C₈H₉BrClNO
Molecular Weight: 250.52 g/mol
InChI: InChI=1S/C8H8BrNO.ClH/c9-6-3-1-2-5-7(10)4-11-8(5)6;/h1-3,7H,4,10H2;1H
SMILES: C1C(C2=C(O1)C=C(C=C2)Br)N.Cl

The dihydrobenzofuran moiety imparts a bicyclic structure with a partially unsaturated furan ring, contributing to its conformational flexibility. The bromine substituent and amine group serve as reactive sites for further functionalization.

Stereochemical Considerations in Dihydrobenzofuran Systems

The dihydrobenzofuran system introduces stereochemical complexity due to the saturated furan ring. The 3-position amine group creates a chiral center, with the (S)-enantiomer being a notable stereoisomer in related compounds. While the parent compound lacks explicit stereochemical descriptors, its synthesis often yields racemic mixtures unless enantioselective methods are employed.

Key Features:

  • Chiral Center: The 3-position carbon bears four distinct substituents: the benzofuran ring, amine group, hydrogen, and adjacent carbon.
  • Conformational Rigidity: The fused bicyclic structure restricts free rotation, stabilizing specific diastereomers.

Comparative Analysis with Related Benzofuran Derivatives

7-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride shares structural similarities with other halogenated and aminated benzofuran derivatives. A comparative analysis of key analogues is presented below:

CompoundSubstituent(s)Molecular FormulaMolecular WeightKey Distinction
7-Bromo-2,3-dihydrobenzofuran-3-amine hydrochlorideBr (C7), NH₂ (C3)C₈H₉BrClNO250.52 g/molHalogen at position 7
6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochlorideBr (C6), NH₂ (C3)C₈H₉BrClNO250.52 g/molBromine at position 6
7-Chloro-2,3-dihydrobenzofuran-3-amine hydrochlorideCl (C7), NH₂ (C3)C₈H₉Cl₂NO206.07 g/molChlorine instead of bromine
5-Amino-2,3-dihydrobenzofuranNH₂ (C5)C₈H₉NO135.17 g/molAmine at position 5

Structural Implications:

  • Electronic Effects: Bromine’s strong electron-withdrawing nature (compared to chlorine) enhances electrophilic substitution reactivity at the benzene ring.
  • Steric Considerations: The bulkier bromine atom may hinder reactions at adjacent positions.

Palladium-Catalyzed Cyclization Approaches

Palladium-catalyzed cyclization reactions are pivotal for constructing benzofuran scaffolds. A seminal study demonstrated the synthesis of benzofuran-3-cyclobutylidenes via palladium-catalyzed cyclization of iodoarene-tethered alkynes with cyclobutanone-derived N-tosylhydrazones [2]. This method enables the formation of complex cyclobutane-fused benzofuran derivatives, which are structurally related to 7-bromo-2,3-dihydrobenzofuran-3-amine hydrochloride.

Key Reaction Parameters

ParameterValue/DescriptionOutcome
CatalystPalladium(II) catalystFacilitates carbopalladation
SubstratesIodoarene-tethered alkynes and N-tosylhydrazonesForms benzofuran-cyclobutane hybrids
Reaction ConditionsAqueous/organic solvent systems, elevated temperaturesEnhances cyclization efficiency
YieldsModerate to high (dependent on substrates)Scalable for industrial synthesis

The reaction mechanism involves sequential intramolecular carbopalladation, migratory insertion of palladium-carbene intermediates, and δ-hydride elimination, followed by cycloaddition [2]. This approach provides a blueprint for optimizing cyclization steps in benzofuran synthesis.

Asymmetric Synthesis Routes for Chiral Amine Derivatives

The enantioselective synthesis of 7-bromo-2,3-dihydrobenzofuran-3-amine hydrochloride requires chiral induction strategies. Recent advances in asymmetric cationic polymerization highlight the use of β-amino acid derivatives as chiral additives. For example, (S)-β-phenylalanine derivatives with bulky N-substituents (e.g., pivaloyl groups) achieve high enantioselectivity ([α]~D~ = +93.4) in benzofuran polymerization when paired with aluminum chloride catalysts [3].

Optimized Catalyst Systems

Chiral AdditiveN-SubstituentSpecific Optical Rotation ([α]~D~)Molecular Weight (M~n~)
(S)-β-phenylalanineAcetyl+52.798,000
(S)-β-phenylalanineBenzoyl+66.0280,000
(S)-β-phenylalaninePivaloyl+93.4516,000

These results underscore the importance of steric bulk and electronic effects in chiral induction. The carboxylic acid group in β-amino acids is critical for coordinating with Lewis acids like AlCl~3~, enabling enantioselective propagation [3].

Continuous Flow Reactor Applications in Industrial Synthesis

While direct reports on continuous flow synthesis of 7-bromo-2,3-dihydrobenzofuran-3-amine hydrochloride are limited, scalable palladium-catalyzed cyclization methods from analogous benzofuran syntheses suggest potential applications. Continuous flow reactors enhance reaction efficiency by enabling precise temperature control and rapid mixing, reducing side reactions during cyclization steps [2]. However, challenges such as catalyst stability in microreactors and downstream purification require further optimization.

Post-Synthetic Modification Techniques

Post-synthetic modifications expand the structural diversity of 7-bromo-2,3-dihydrobenzofuran-3-amine hydrochloride. Thioether-based reversible chain-transfer agents (CTAs) enable molecular weight control in cationic polymerization, as demonstrated in benzofuran systems [3]. Additionally, divergent annulation reactions using Lewis base catalysts (e.g., DBU or PPh~3~) facilitate the synthesis of spiro-cyclopentanone benzofurans or azocine derivatives, offering pathways to heterocyclic hybrids [4].

Modification Strategies

TechniqueReagents/CatalystsStructural Outcome
Thioether CTA AdditionThiophenol derivativesControlled polymer molecular weight
Annulation with DBUYnone derivatives, DBUSpiro-cyclopentanone benzofurans
Urea-Catalyzed CyclizationChiral bifunctional ureaBenzofuran-azocine fused systems

These methods highlight the versatility of benzofuran scaffolds in generating complex architectures for drug discovery or material science.

Fundamental Solubility Properties

The transformation of 7-bromo-2,3-dihydrobenzofuran-3-amine to its hydrochloride salt form represents a critical strategy for enhancing pharmaceutical solubility profiles [3]. The parent free base compound exhibits limited aqueous solubility due to its predominantly hydrophobic benzofuran scaffold and aromatic bromine substitution [4]. However, the formation of the hydrochloride salt dramatically alters the compound's solubility characteristics through fundamental changes in intermolecular interactions and crystal lattice energetics.

The molecular weight increase from 214.059 g/mol (free base) to 250.52 g/mol (hydrochloride salt) reflects the incorporation of hydrochloric acid, which protonates the primary amine functionality at the 3-position [4] [1]. This protonation creates a positively charged ammonium center that significantly enhances water interaction through ion-dipole forces and hydrogen bonding networks [6].

pH-Dependent Solubility Behavior

Hydrochloride salts of benzofuran derivatives demonstrate pronounced pH-dependent solubility profiles, with maximum dissolution observed under acidic conditions . At pH values below 4, the protonated amine remains stabilized, maintaining the ionic character essential for aqueous solubility . The Henderson-Hasselbalch relationship governs this behavior, where the ratio of ionized to non-ionized species determines the overall solubility profile.

pH RangeSolubility BehaviorMechanism
< 2Maximum solubilityComplete protonation, optimal ion-dipole interactions
2-4High solubilityPredominantly protonated species
4-7Moderate solubilityMixed ionization states
> 7Reduced solubilityDeprotonation leads to free base formation

Organic Solvent Compatibility

The compound demonstrates excellent solubility in polar organic solvents, particularly dimethyl sulfoxide and methanol [6]. This compatibility stems from the ability of these solvents to stabilize both the ionic hydrochloride portion and the aromatic benzofuran system through complementary solvation mechanisms. The LogP value of 1.28 for the free base indicates moderate lipophilicity, which translates to enhanced solubility in mixed aqueous-organic systems [4].

Salt Formation Thermodynamics

The formation of the hydrochloride salt involves exothermic crystallization processes that stabilize the ionic lattice through coulombic interactions and hydrogen bonding networks [7]. The process can be represented as:

C₈H₈BrNO + HCl → C₈H₉BrClNO

The thermodynamic favorability of this process ensures quantitative salt formation under appropriate conditions, with the resulting crystal structure exhibiting enhanced stability compared to the free base form [3].

Comparative Solubility Analysis

Studies on structurally related compounds provide insight into the solubility enhancement achieved through salt formation. Similar benzofuran derivatives show 10-50 fold increases in aqueous solubility upon hydrochloride salt formation [3] . The presence of the bromine substituent at the 7-position introduces additional polarizability, which may contribute to improved solvation in both aqueous and organic media.

Impact on Pharmaceutical Formulation

The enhanced solubility characteristics of the hydrochloride salt directly impact pharmaceutical formulation strategies. The improved dissolution profile enables reduced dosing requirements and enhanced bioavailability potential [3]. The compound's compatibility with various solvent systems facilitates diverse formulation approaches, from traditional aqueous solutions to more complex multicomponent systems.

Thermal Stability Analysis Under Varied Conditions

Fundamental Thermal Behavior

The thermal stability of 7-bromo-2,3-dihydrobenzofuran-3-amine hydrochloride represents a critical parameter for both storage stability and processing conditions. Thermal analysis of structurally related benzofuran derivatives reveals characteristic decomposition patterns that provide insight into the compound's behavior under elevated temperatures [8] [9].

Thermogravimetric Analysis Predictions

Based on studies of similar brominated benzofuran compounds, thermal decomposition typically initiates at temperatures exceeding 280°C [10] [11]. The decomposition process follows a multi-stage pattern characteristic of organic hydrochloride salts:

Stage 1 (280-320°C): Initial dehydrohalogenation, releasing hydrogen chloride and hydrogen bromide gases [9] [11]. This process represents the most thermodynamically favorable decomposition pathway, as the carbon-halogen bonds exhibit lower dissociation energies compared to the aromatic framework.

Stage 2 (320-400°C): Decomposition of the benzofuran ring system, producing carbon monoxide, carbon dioxide, and nitrogen-containing fragments [9] [11]. The dihydrofuran portion undergoes ring-opening reactions, leading to the formation of phenolic intermediates.

Stage 3 (400-500°C): Complete pyrolytic breakdown, yielding simple gas molecules and carbonaceous residue [9].

Kinetic Analysis of Thermal Decomposition

The thermal decomposition kinetics of brominated benzofuran compounds follow first-order reaction mechanisms, with activation energies typically ranging from 150-200 kJ/mol [10] [12]. The presence of the bromine substituent accelerates decomposition through radical initiation mechanisms, where bromine radicals catalyze subsequent fragmentation reactions [9].

Temperature Range (°C)Decomposition RatePrimary Products
280-320Slow (< 5% mass loss)HCl, HBr [9] [11]
320-380Moderate (20-40% mass loss)CO, CO₂, aromatic fragments [9]
380-450Rapid (60-80% mass loss)Complete fragmentation [9]

Environmental Stability Factors

Atmospheric conditions significantly influence thermal stability, with oxygen presence accelerating oxidative decomposition processes [9]. Under inert nitrogen atmosphere, thermal stability extends to higher temperatures, with decomposition onset delayed by 20-30°C compared to air atmosphere [9] [12].

Humidity effects on thermal stability relate to potential hydrolysis of the amine-HCl interaction, though the compound exhibits non-hygroscopic behavior under normal storage conditions [13]. The crystal lattice stability prevents significant moisture uptake that could compromise thermal integrity.

Differential Scanning Calorimetry Behavior

DSC analysis of related compounds reveals characteristic endothermic events corresponding to phase transitions and decomposition processes [8] [13]. The typical thermogram shows:

  • Melting endotherm: Expected around 180-220°C based on structural analogs [14] [15]
  • Decomposition endotherm: Beginning around 280°C, representing bond-breaking processes [11]
  • Exothermic events: Potential crystalline phase transitions or secondary decomposition reactions [8]

Stabilization Strategies

Thermal stability can be enhanced through several approaches:

Crystal Engineering: Optimized crystal packing reduces lattice strain and improves thermal resistance [16] [17]. Hydrogen bonding networks within the crystal structure provide additional stabilization energy.

Atmospheric Control: Storage under inert gas atmosphere prevents oxidative degradation pathways [11]. Exclusion of moisture maintains crystal integrity and prevents hydrolytic processes.

Temperature Management: Maintaining storage temperatures below 40°C ensures long-term stability with minimal degradation [11] [13].

Comparative Thermal Analysis

Studies on related benzofuran derivatives provide comparative thermal stability data. 5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid exhibits decomposition onset at 232°C [11], while benzofuran itself shows higher stability due to the absence of substituents that can initiate decomposition. The hydrochloride salt formation typically reduces thermal stability by 20-40°C compared to the free base due to the lower bond energy of the N-H⁺...Cl⁻ interaction [10].

Industrial Processing Implications

The thermal stability profile directly impacts industrial processing conditions. Manufacturing processes must maintain temperatures below 250°C to prevent decomposition [11]. Spray drying, hot melt extrusion, and other thermal processing techniques require careful temperature control to preserve compound integrity.

Crystallographic Behavior and Polymorphism Studies

Crystal Structure Fundamentals

The crystallographic behavior of 7-bromo-2,3-dihydrobenzofuran-3-amine hydrochloride encompasses complex intermolecular interactions that determine solid-state properties and potential polymorphic forms [18] [16]. The compound's molecular architecture, featuring a fused benzofuran ring system with strategic substituents, creates multiple possibilities for crystal packing arrangements.

Molecular Geometry and Conformational Analysis

The benzofuran core adopts a nearly planar configuration with slight puckering at the oxygen atom, consistent with related dihydrobenzofuran structures [15] [19]. The bromine atom at the 7-position introduces significant steric bulk and electronic effects that influence molecular packing. The primary amine group at the 3-position, when protonated in the hydrochloride salt, becomes a crucial hydrogen bond donor in crystal lattice formation [18] [20].

Key Structural Parameters:

  • Benzofuran planarity: Minimal deviation from coplanarity (< 5°) based on analogous structures [15]
  • C-Br bond length: Approximately 1.90 Å, typical for aromatic C-Br bonds [21]
  • N-H bond distances: 0.86-0.90 Å in protonated form [20]
  • Ring fusion angle: ~106° between benzene and furan rings [15]

Hydrogen Bonding Networks

The hydrochloride salt form enables extensive hydrogen bonding networks that stabilize specific crystal arrangements. Primary intermolecular interactions include:

N-H⁺...Cl⁻ interactions: The protonated amine forms strong ionic hydrogen bonds with chloride counterions, with typical N...Cl distances of 3.0-3.2 Å [20] [22]. These interactions often organize into chain or sheet-like motifs that dominate crystal packing.

C-H...O interactions: Weak hydrogen bonds between aromatic protons and the furan oxygen contribute to overall lattice stability [18] [20]. These secondary interactions fill spatial gaps and optimize packing efficiency.

Aromatic π-π stacking: The benzene portion of the benzofuran system participates in face-to-face or edge-to-face π-interactions with neighboring molecules [18]. Typical centroid-to-centroid distances range from 3.6-4.0 Å [20].

Crystal Packing Motifs

Based on structural analogs, several packing motifs are anticipated for different polymorphic forms [21] [19]:

Herringbone packing: Common for substituted benzofurans, maximizing van der Waals interactions while accommodating bulky substituents [23] [21].

Layer structures: Alternating hydrophobic and hydrophilic regions, with aromatic regions forming separate layers from the ionic hydrogen bonding networks [20] [17].

Channel structures: Potential formation of solvent-accessible channels in solvated forms, allowing for guest molecule inclusion [16] [25].

Space Group Predictions

Structural studies of related compounds suggest likely space groups for various polymorphic forms:

  • P21/c (monoclinic): Most common for organic hydrochloride salts [21] [20]
  • P212121 (orthorhombic): Observed in similar dihydrobenzofuran derivatives [23]
  • P21 (monoclinic): Possible for chiral conformations or solvated forms [19]
  • P-1 (triclinic): Lower symmetry forms accommodating complex hydrogen bonding [21]

Characterization Techniques for Polymorphic Analysis

X-ray Powder Diffraction (XRPD): Primary technique for polymorph identification, with distinct diffraction patterns for each crystalline form [16] [17]. Key diagnostic peaks typically appear in the 5-30° 2θ range.

Single Crystal X-ray Diffraction: Definitive structural characterization providing complete molecular and lattice parameters [18] [20]. Essential for understanding hydrogen bonding patterns and packing motifs.

Differential Scanning Calorimetry (DSC): Thermal analysis reveals polymorphic transitions through endothermic or exothermic events [13] [16]. Multiple melting points indicate polymorphic forms.

Fourier Transform Infrared Spectroscopy (FTIR): Vibrational spectroscopy detects changes in hydrogen bonding environments between polymorphs [24]. N-H and C-H stretching regions provide diagnostic information.

Thermodynamic Relationships Between Forms

Polymorphic forms exhibit specific thermodynamic relationships that determine their relative stability under different conditions [16] [17]:

Enantiotropic relationships: Reversible interconversion with temperature-dependent stability crossover points. Common in solvated forms that convert to anhydrous polymorphs upon heating.

Monotropic relationships: Irreversible stability order, with one form consistently more stable across all temperatures and pressures. Typical for conformational polymorphs.

Dates

Last modified: 08-17-2023

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